Boc-Trp(Boc)-OH

Vue d'ensemble

Description

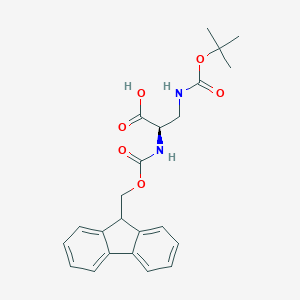

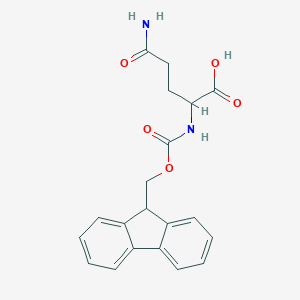

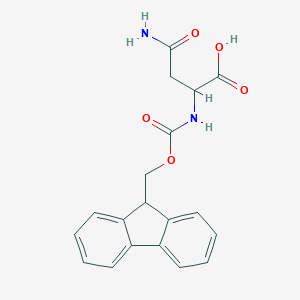

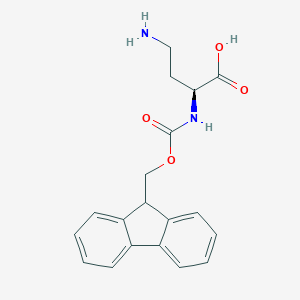

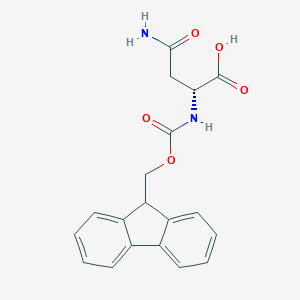

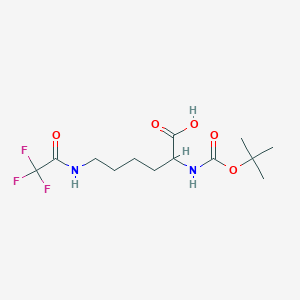

“Boc-Trp(Boc)-OH” is a compound with the empirical formula C16H20N2O4 . It is also known as Nalpha-(tert-Butoxycarbonyl)-L-tryptophan or Nalpha-Boc-L-tryptophan .

Synthesis Analysis

“Boc-Trp(Boc)-OH” can be used for the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes and various peptides by Fmoc solid phase peptide synthesis (SPPS) . N-in-Boc protection limits reattachment and leads to higher cleavage yields of C-terminal Trp-containing peptides .

Molecular Structure Analysis

The molecular weight of “Boc-Trp(Boc)-OH” is 304.34 g/mol . The linear formula of the compound is C16H20N2O4 .

Chemical Reactions Analysis

The Boc group in “Boc-Trp(Boc)-OH” plays a pivotal role in the synthesis of multifunctional targets. Primary amines are unique because they can accommodate two such groups . The Boc group can be cleaved by mild acidolysis .

Physical And Chemical Properties Analysis

“Boc-Trp(Boc)-OH” has a molar mass of 404.457 Da . The optical activity of the compound is [α]20/D −20±1°, c = 1% in DMF .

Applications De Recherche Scientifique

1. Deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group

- Application Summary: The N-Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . This research focuses on the mild deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates .

- Methods of Application: The deprotection of the N-Boc group was achieved using oxalyl chloride in methanol . The reactions took place under room temperature conditions for 1–4 hours .

- Results: The procedure yielded up to 90% of the deprotected compounds .

2. Automated Synthesis of Tripeptide Derivatives

- Application Summary: This research describes the automated synthesis of fragment tripeptides, using a new methanesulfonic acid (MSA) method .

- Methods of Application: The automated synthesis of fragment tripeptides was achieved using a new MSA method . The method was used to synthesize systematically a library of all possible tripeptides from 5 different kinds of protected amino acids .

- Results: The method resulted in the synthesis of 216 fragment tripeptide derivatives in excellent yield and with increased efficiency .

3. Continuous Flow Mechanochemistry

- Application Summary: This research focuses on the use of continuous flow mechanochemistry for the synthesis of Boc–Trp–Gly–OMe .

- Methods of Application: The synthesis was achieved using a recirculating time of 10 minutes, heating the chamber to 40°C, and a screw speed of 150 rpm .

- Results: The method yielded 85% of Boc–Trp–Gly–OMe with 99% ee at the stereogenic center maintained .

4. Chiral Resolution of Derivatized Amino Acids

- Application Summary: This research focuses on the chiral resolution of derivatized amino acids using uniformly sized molecularly imprinted polymers (MIPs) in hydro-organic mobile phases .

- Methods of Application: MIPs for Boc-l-Trp were prepared using ethylene glycol dimethacrylate (EDMA) as the cross-linker, and methacylic acid (MAA) and/or 4-vinylpyridine (4-VPY) as the functional monomers . The MIPs were evaluated using acetonitrile or a mixture of phosphate buffer and acetonitrile as the mobile phase .

- Results: The Boc-l-Trp-imprinted 4-VPY-co-EDMA polymers gave the highest retentivity and enantioselectivity for Boc-Trp among the MIPs prepared . The baseline separation of Boc-Trp enantiomers was attained within 10 min on the Boc-l-Trp-imprinted 4-VPY-co-EDMA polymers under the optimized HPLC conditions .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)11-13-12-23(19(27)29-21(4,5)6)16-10-8-7-9-14(13)16/h7-10,12,15H,11H2,1-6H3,(H,22,26)(H,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATGZMFSCKUQGO-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Trp(Boc)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.